1-(3-Bromophenyl)cyclohexane-1-carboxylic acid

Description

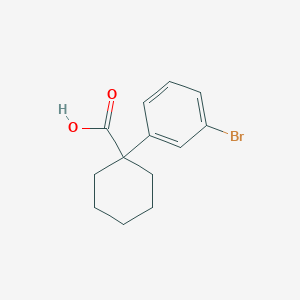

1-(3-Bromophenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by a bromophenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group

Properties

IUPAC Name |

1-(3-bromophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADNJYDIETWEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of phenylcyclohexane followed by carboxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation processes. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, aldehydes

Substitution: Various substituted phenylcyclohexane derivatives

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound is studied for its potential antimicrobial and anticancer properties . Research indicates that the bromophenyl group can interact with biological targets, influencing the activity of enzymes or receptors. For instance, it has been investigated for its ability to inhibit certain bacterial strains, including Mycobacterium tuberculosis, through structure-activity relationship (SAR) studies that optimize its pharmacological profile .

2. Biological Activity Studies

Recent studies have highlighted its role in biological assays aimed at understanding its mechanism of action. The compound's carboxylic acid group can form hydrogen bonds with amino acid side chains in proteins, while the bromophenyl moiety engages in π-π interactions with aromatic residues. Such interactions are crucial for modulating biological activities and enhancing therapeutic efficacy.

3. Material Science

In industrial applications, 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid serves as a precursor in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical structure allows for modifications that can lead to enhanced material properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid

- 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid

- 1-(3-Chlorophenyl)cyclohexane-1-carboxylic acid

Uniqueness: 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules

Biological Activity

1-(3-Bromophenyl)cyclohexane-1-carboxylic acid is a chemical compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.138 g/mol

- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid group and a bromophenyl moiety, which is significant for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Molecular Interactions : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

- Target Engagement : Research indicates that this compound may interact with specific molecular targets involved in disease pathways, particularly those related to inflammation and cancer.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism by which it exerts this effect is still under investigation, but it may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling cascades associated with cell survival.

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H13BrO2 | Antimicrobial and anticancer properties |

| Cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | C15H17BrO3 | Similar structure with potential biological activity |

| Trans-2-[2-(4-bromophenyl)]cyclohexane-1-carboxylic acid | C15H17BrO | Different stereochemistry affecting activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : A plausible approach involves coupling a bromophenyl moiety to a cyclohexane-carboxylic acid backbone. For example, Suzuki-Miyaura cross-coupling could link a 3-bromophenylboronic acid to a pre-functionalized cyclohexane intermediate. Alternatively, Friedel-Crafts alkylation might introduce the cyclohexane ring to a bromobenzene derivative. Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical to isolate the product. Cyclohexane derivatives with carboxylic acid groups often require acid-base workup to enhance purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclohexane ring conformation.

- HPLC : To assess purity (>95% by area normalization).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Melting point analysis : Compare with literature values (e.g., analogs like 3-bromophenylacetic acid melt at 99–102°C ).

- FTIR : Confirm carboxylic acid (-COOH) and C-Br stretches.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy from the bromine substituent and carboxylic acid group.

- Store in airtight containers at 2–8°C to prevent degradation.

- Follow spill protocols outlined for brominated compounds, including neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve steric and electronic effects in this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict the preferred conformation of the cyclohexane ring (chair vs. boat) and the influence of the bromine substituent on electron density.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) if applicable.

- pKa prediction : Estimate the acidity of the carboxylic acid group using software like ACD/Labs, considering the electron-withdrawing effect of the bromine .

Q. What experimental strategies address contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography if crystals are obtainable.

- Isotopic labeling : Use C-labeled precursors to clarify ambiguous signals.

- Dynamic NMR : Resolve conformational exchange broadening in the cyclohexane ring .

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- The 3-bromophenyl group is meta-directing, favoring electrophilic substitution at the 5-position. For example, nitration would require careful control of reaction conditions (HNO/HSO, 0–5°C) to avoid over-substitution.

- Competitive experiments : Compare reactivity with non-halogenated analogs to quantify rate differences .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Solvent optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures).

- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) for Suzuki couplings to reduce costs.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.